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Compound of Interest

Compound Name: NHS-PEG1-SS-PEG1-NHS

Cat. No.: B2662581 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of NHS-
PEG1-SS-PEG1-NHS, a homobifunctional crosslinker designed for reversible bioconjugation.

This reagent is of significant interest in drug delivery, proteomics, and various life science

disciplines where the controlled release of conjugated molecules is desirable.

Introduction to NHS-PEG1-SS-PEG1-NHS
NHS-PEG1-SS-PEG1-NHS is a chemical crosslinking agent featuring two N-

hydroxysuccinimide (NHS) ester groups connected by a short polyethylene glycol (PEG)

spacer containing a central disulfide bond.[1] This unique architecture allows for the covalent

conjugation of molecules containing primary amines, such as proteins, peptides, and amine-

functionalized nanoparticles.[2][3] The key feature of this linker is the disulfide bond, which can

be cleaved under mild reducing conditions, enabling the reversible release of the conjugated

molecules.[1] This property is particularly valuable in applications like antibody-drug conjugates

(ADCs), where the cytotoxic payload needs to be released within the reducing environment of

the target cell.

Key Features:

Amine-Reactivity: The NHS esters readily react with primary amines (-NH2) to form stable

amide bonds.[4]
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Reversibility: The central disulfide bond (-S-S-) can be cleaved by reducing agents such as

dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

PEG Spacer: The short PEG1 spacer enhances the solubility of the crosslinker and the

resulting conjugate.

Chemical Properties and Reaction Mechanism
The utility of NHS-PEG1-SS-PEG1-NHS is rooted in two fundamental chemical reactions: the

formation of an amide bond and the cleavage of a disulfide bond.

Amine Conjugation via NHS Ester
The conjugation reaction is a nucleophilic acyl substitution where the primary amine of a

biomolecule attacks the carbonyl carbon of the NHS ester. This results in the formation of a

stable amide bond and the release of N-hydroxysuccinimide.[4]

The efficiency of this reaction is highly dependent on the pH of the reaction medium. A slightly

alkaline pH (typically 7.2-8.5) is optimal to ensure a sufficient concentration of deprotonated,

nucleophilic primary amines while minimizing the competing hydrolysis of the NHS ester.[1][5]

Bioconjugation Reaction

NHS-PEG1-SS-PEG1-NHS Biomolecule-NH₂ Biomolecule-NH-CO-PEG1-SS-PEG1-CO-NH-Biomolecule NHS
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Reversible Cleavage of the Disulfide Bond
The disulfide bond within the linker can be readily cleaved by reducing agents. This process

involves the reduction of the disulfide to two free thiol groups, thereby breaking the link

between the conjugated molecules. Common reducing agents include Dithiothreitol (DTT) and

Tris(2-carboxyethyl)phosphine (TCEP).[6] The choice of reducing agent and the reaction

conditions can be tailored to achieve controlled cleavage.
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Cleavage Reaction

Biomolecule-Linker-Biomolecule Reducing Agent
(e.g., DTT, TCEP) Biomolecule-SH Biomolecule-SH
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Quantitative Data
The success of bioconjugation and cleavage reactions depends on carefully controlling various

parameters. The following tables summarize key quantitative data for the reactions involving

NHS esters and disulfide bonds.

Table 1: NHS Ester Reaction Parameters
Parameter

Recommended
Range/Value

Notes

Reaction pH 7.2 - 8.5
Balances amine reactivity and

NHS ester hydrolysis.[5]

Molar Excess of Linker
5 to 20-fold over the

biomolecule

The optimal ratio depends on

the concentration of the

biomolecule and the desired

degree of labeling.[7]

Reaction Time
30 - 60 minutes at Room

Temperature

Can be extended to 2 hours on

ice to slow down hydrolysis.[7]

Quenching Agent 20-100 mM Tris or Glycine

Added to consume unreacted

NHS ester and stop the

reaction.

Table 2: Hydrolysis Half-life of NHS Esters at Different
pH Values
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pH Temperature Approximate Half-life

7.0 Room Temperature 4 - 5 hours[1]

8.0 Room Temperature ~10 - 30 minutes[8]

8.6 4°C ~10 minutes[1]

9.0 Room Temperature < 10 minutes[5]

Note: The hydrolysis half-life is dependent on the specific structure of the NHS ester. The

values presented are typical for commonly used NHS esters.

Table 3: Disulfide Bond Cleavage Parameters
Reducing
Agent

Typical
Concentration

Optimal pH
Incubation
Time

Notes

Dithiothreitol

(DTT)
20 - 50 mM > 7.0 30 - 60 minutes

Prone to air

oxidation; fresh

solutions should

be used.[6]

Tris(2-

carboxyethyl)pho

sphine (TCEP)

0.5 - 5 mM 1.5 - 8.5 5 - 15 minutes

More stable and

odorless

compared to

DTT.[6][9]

Experimental Protocols
The following are detailed protocols for the conjugation of NHS-PEG1-SS-PEG1-NHS to a

protein and the subsequent cleavage of the disulfide bond.

Protocol for Protein Conjugation
This protocol describes the general procedure for conjugating NHS-PEG1-SS-PEG1-NHS to a

protein containing primary amines.

Materials:
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Protein to be conjugated

NHS-PEG1-SS-PEG1-NHS

Amine-free reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Desalting column or dialysis equipment

Procedure:

Protein Preparation:

Dissolve the protein in the amine-free reaction buffer to a concentration of 1-10 mg/mL.

If the protein solution contains amine-containing buffers (e.g., Tris), exchange the buffer to

the amine-free reaction buffer using a desalting column or dialysis.

Linker Solution Preparation:

Immediately before use, dissolve the required amount of NHS-PEG1-SS-PEG1-NHS in

anhydrous DMSO or DMF to prepare a 10 mM stock solution. Do not store the stock

solution as the NHS ester is moisture-sensitive.[7]

Conjugation Reaction:

Add the calculated volume of the 10 mM linker stock solution to the protein solution to

achieve the desired molar excess (typically 10- to 20-fold).

Gently mix the reaction solution. The final concentration of the organic solvent should not

exceed 10% of the total reaction volume.

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[7]

Quenching the Reaction:
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Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM.

Incubate for 15-30 minutes at room temperature to stop the reaction by consuming any

unreacted NHS ester.

Purification:

Remove the excess linker and byproducts by passing the reaction mixture through a

desalting column or by dialysis against a suitable buffer.

Start: Prepare Protein and Linker Solutions

Mix Protein and Linker

Incubate (RT, 30-60 min or 4°C, 2h)

Quench with Tris or Glycine

Purify (Desalting Column/Dialysis)

End: Purified Conjugate

Click to download full resolution via product page

Protocol for Disulfide Bond Cleavage
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This protocol describes the cleavage of the disulfide bond in the bioconjugate using DTT or

TCEP.

Materials:

Purified bioconjugate

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

Reaction buffer (e.g., PBS, pH 7.4)

Desalting column (optional)

Procedure using DTT:

Prepare DTT Solution: Prepare a fresh 1 M stock solution of DTT in water.

Cleavage Reaction: Add the DTT stock solution to the bioconjugate solution to a final

concentration of 20-50 mM.

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

Removal of DTT (Optional): If required for downstream applications, remove excess DTT

using a desalting column.

Procedure using TCEP:

Prepare TCEP Solution: Prepare a 0.5 M stock solution of TCEP in water.

Cleavage Reaction: Add the TCEP stock solution to the bioconjugate solution to a final

concentration of 1-5 mM.

Incubation: Incubate the reaction mixture for 5-15 minutes at room temperature.

Removal of TCEP (Optional): TCEP often does not need to be removed for subsequent

steps, but if necessary, a desalting column can be used.
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Start: Purified Bioconjugate

Add Reducing Agent (DTT or TCEP)

Incubate (Conditions based on agent)

Analyze Cleavage (e.g., SDS-PAGE)

Optional: Purify Cleaved Products

End: Cleaved Biomolecules

Click to download full resolution via product page

Conclusion
NHS-PEG1-SS-PEG1-NHS is a valuable tool for researchers requiring reversible

bioconjugation. Its amine-reactive NHS esters and cleavable disulfide bond provide a robust

system for linking and subsequently releasing biomolecules under controlled conditions. By

understanding the underlying chemistry and carefully controlling the experimental parameters

outlined in this guide, scientists can effectively utilize this crosslinker for a wide range of

applications in drug development and biomedical research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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